R(+)-1-Acetamino-3-(1-naphthyloxy)-2-propanol
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Overview
Description
R(+)-1-Acetamino-3-(1-naphthyloxy)-2-propanol: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which include an acetamino group, a naphthyloxy group, and a propanol backbone. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-1-Acetamino-3-(1-naphthyloxy)-2-propanol typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(1-naphthyloxy)-2,3-epoxypropane . This intermediate is then reacted with an appropriate amine to introduce the acetamino group. The reaction conditions often involve the use of phase transfer catalysts, such as tetra-n-butyl ammonium bromide (TBAB), to enhance the reaction rates and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of solid-liquid phase transfer catalysis (S-L PTC) is preferred due to its efficiency in minimizing waste and reducing processing costs . The reaction is typically carried out at elevated temperatures (around 70°C) to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
R(+)-1-Acetamino-3-(1-naphthyloxy)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The naphthyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction can produce naphthyl alcohols or amines.
Scientific Research Applications
R(+)-1-Acetamino-3-(1-naphthyloxy)-2-propanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Due to its structural similarity to certain pharmaceuticals, it is investigated for its potential therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of R(+)-1-Acetamino-3-(1-naphthyloxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamino group can form hydrogen bonds with active sites, while the naphthyloxy group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
R(+)-1-Acetamino-3-(1-naphthyloxy)-2-propanol can be compared with other similar compounds, such as:
1-Naphthoxyacetic acid: This compound shares the naphthyloxy group but differs in its acetic acid moiety.
2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate: This compound has a similar naphthyloxy group but is used in polymer synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
187537-22-0 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-3-naphthalen-1-yloxypropyl]acetamide |
InChI |
InChI=1S/C15H17NO3/c1-11(17)16-9-13(18)10-19-15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,18H,9-10H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI Key |
CUUPLGHBUVKIFA-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)NC[C@H](COC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(=O)NCC(COC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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